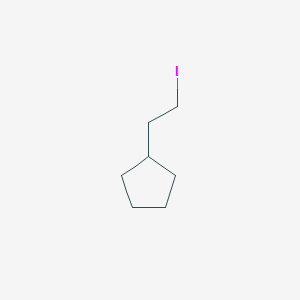

(2-Iodoethyl)cyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodoethylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13I/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSCSRFFXLJBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodoethyl Cyclopentane and Its Derivatives

Direct Iodination and Halogen Exchange Approaches

The introduction of an iodine atom onto a cyclopentylethyl framework is a common strategy for the synthesis of (2-iodoethyl)cyclopentane. This can be accomplished through the conversion of precursor molecules, such as alcohols or other halides.

Conversion from Hydroxyethyl or Bromoethyl Precursors to Iodoethyl Compounds

A prevalent method for synthesizing this compound involves the nucleophilic substitution of a suitable leaving group on a 2-cyclopentylethanol (B41590) or (2-bromoethyl)cyclopentane (B190018) precursor. The conversion of 2-cyclopentylethanol to this compound can be achieved using various iodinating agents. Common reagents for this transformation include triphenylphosphine (B44618), iodine, and imidazole (B134444) in an Appel-type reaction. This method proceeds via an SN2 mechanism, which is particularly effective for primary alcohols.

Alternatively, the Finkelstein reaction provides an efficient route for the synthesis of this compound from its bromo or chloro analogue. researchgate.net This reaction involves treating (2-bromoethyl)cyclopentane with an excess of sodium iodide in a solvent like acetone. researchgate.net The equilibrium of this SN2 reaction is driven towards the iodo product by the precipitation of the less soluble sodium bromide in acetone. researchgate.net

| Precursor | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 2-Cyclopentylethanol | PPh3, I2, Imidazole | This compound | Appel Reaction (SN2) |

| (2-Bromoethyl)cyclopentane | NaI | This compound | Finkelstein Reaction (SN2) |

Regioselective and Stereoselective Aspects in Iodination Reactions

The regioselectivity of iodination is generally straightforward when starting with a precursor like 2-cyclopentylethanol, as the primary hydroxyl group is the sole site of reaction.

From a stereochemical perspective, when the carbon bearing the leaving group is a stereocenter, SN2 reactions, such as the Finkelstein and Appel reactions, proceed with an inversion of configuration. For instance, if a chiral precursor like (R)-(1-bromoethyl)cyclopentane were to undergo a Finkelstein reaction, the product would be (S)-(1-iodoethyl)cyclopentane. This stereospecificity is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group. nih.gov

Cyclopentane (B165970) Ring Formation Strategies Incorporating Iodoethyl Moieties

An alternative synthetic strategy involves the construction of the cyclopentane ring itself, with the iodoethyl side chain already incorporated or formed during the cyclization process.

Intramolecular Cyclization Pathways Leading to Cyclopentyl Structures

Intramolecular cyclization reactions are powerful tools for the formation of cyclic structures. In the context of synthesizing derivatives of this compound, a common approach is the radical cyclization of acyclic precursors. For example, a 6-iodo-1-alkene derivative can undergo a 5-exo-trig radical cyclization to form a five-membered ring. researchgate.net This process is typically initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, like tributyltin hydride. The regioselectivity of this cyclization generally favors the formation of the five-membered ring over a six-membered ring.

Another intramolecular pathway is the SN2 displacement of a halide by an internal nucleophile. For instance, a malonate ester substituted with a this compound moiety could potentially undergo intramolecular cyclization to form a spirocyclic system, although this would lead to a derivative rather than the parent compound.

Intermolecular Approaches for C-C Bond Formation Involving Iodoethyl Substrates

Intermolecular reactions provide a convergent approach to cyclopentane derivatives. One such method involves the reaction of a Grignard reagent derived from this compound with a suitable electrophile. For example, the reaction of cyclopentylethylmagnesium iodide with an α,β-unsaturated ketone could lead to a 1,4-addition, which, after subsequent intramolecular cyclization, could form a new cyclopentane ring.

Furthermore, cuprate-mediated coupling reactions can be employed. The reaction of a lithium di(cyclopentylethyl)cuprate with an appropriate substrate can facilitate the formation of a new carbon-carbon bond, leading to more complex cyclopentane derivatives.

Construction of Spirocyclic Cyclopentane Systems via Functionalized Halides

The synthesis of spirocyclic compounds containing a cyclopentane ring can be achieved using precursors bearing a this compound unit. A common strategy involves the alkylation of a cyclic ketone or a related active methylene (B1212753) compound with this compound. For example, the reaction of cyclopentanone (B42830) with a strong base to form the enolate, followed by treatment with this compound, would lead to the formation of 2-(2-cyclopentylethyl)cyclopentanone. This intermediate can then undergo intramolecular cyclization reactions to form a spiro[4.4]nonane skeleton. researchgate.net

Another approach involves the use of 1,3-dicarbonyl compounds. The reaction of a cyclic 1,3-dione, such as cyclopentane-1,3-dione, with two equivalents of an alkylating agent can lead to the formation of a spirocyclic system. While not directly using this compound, this highlights a general strategy for spirocycle synthesis that could be adapted. beilstein-journals.org

| Starting Material 1 | Starting Material 2 | Product Type |

|---|---|---|

| Cyclopentanone | This compound | Spiro[4.4]nonane derivative |

| Cyclic 1,3-dione | Alkylating agent | Spirocyclic dione |

Radical-Mediated Synthesis of this compound Derivatives and Analogues

Radical-mediated reactions provide a versatile platform for the synthesis of complex organic molecules. These methods often proceed under mild conditions and exhibit high functional group tolerance.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radical species from stable precursors under mild conditions. In the context of this compound, the carbon-iodine (C-I) bond is susceptible to homolytic cleavage upon interaction with an excited photocatalyst. This process can initiate a cascade of reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

The mechanism typically involves a single-electron transfer (SET) from the excited photocatalyst to the alkyl iodide, or vice versa, depending on the redox potentials of the species involved. For instance, an excited photocatalyst can reduce the C-I bond of this compound, leading to the formation of a cyclopentylethyl radical and an iodide anion. This radical intermediate can then engage in various synthetic transformations. Organic dyes and metal complexes, such as those of iridium and ruthenium, are commonly employed as photocatalysts.

Recent research has highlighted the use of phenoxazine (B87303) and dihydrophenazine as cost-effective organic photoredox catalysts with highly reducing excited states, suitable for initiating such transformations. sigmaaldrich.com The choice of photocatalyst is crucial as its photophysical and electrochemical properties dictate the feasibility and efficiency of the desired radical generation.

Atom-transfer radical addition (ATRA) and subsequent cyclization (ATRC) are powerful methods for the construction of cyclic systems. In the case of precursors analogous to this compound, an intramolecular radical cyclization can be initiated. For example, a radical generated at a position gamma to a double bond can undergo a 5-exo-trig cyclization to form a five-membered ring.

A related strategy, atom transfer radical annulation (ATRAn), allows for the rapid construction of polysubstituted cyclopentanes. This approach involves the reaction of an alkenyl boronic ester with a homoallylic iodide. While not specifically demonstrated with this compound, this methodology could be adapted to derivatives containing an appropriate unsaturated moiety. The resulting borylated cyclopentanes are versatile intermediates for further synthetic modifications.

The stereochemical outcome of such radical cyclizations can often be controlled, allowing for the stereoselective construction of all-carbon quaternary centers on acyclic precursors. rsc.org

Below is an illustrative table of an atom transfer radical annulation reaction to form a cyclopentane ring system, based on analogous homoallylic iodides.

Table 1: Illustrative Atom Transfer Radical Annulation

| Entry | Alkenyl Boronic Ester | Homoallylic Iodide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Vinylboronic acid pinacol (B44631) ester | 5-Iodo-1-pentene | 3-(Iodomethyl)-1,1'-bi(cyclopentane) | ~60% |

The toxicity of organotin reagents, such as tributyltin hydride, has driven the development of alternative methods for radical generation. Photoredox catalysis, as discussed earlier, is a prominent green alternative. Electrochemical methods also offer a clean and efficient means of generating carbon-centered radicals from alkyl iodides. These approaches utilize electricity to drive the redox processes, avoiding the use of stoichiometric chemical reductants.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis, particularly with palladium, offers a powerful and versatile approach for the functionalization of organic molecules.

Palladium-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov For a substrate like this compound, the cyclopentyl moiety presents multiple C-H bonds that could potentially be activated. Ligand-directed C-H activation is a common strategy to control the regioselectivity of this process. nih.gov A directing group on the cyclopentane ring would coordinate to the palladium catalyst and bring it into proximity with a specific C-H bond, facilitating its cleavage.

While the iodoethyl group itself is not a traditional directing group, domino reactions involving both the C-I bond and a C-H bond are conceivable. Such a process could involve an initial oxidative addition of the C-I bond to a Pd(0) catalyst, followed by an intramolecular C-H activation/cyclization event. These types of reactions can lead to the formation of fused or spirocyclic ring systems. divyarasayan.org For example, palladium-catalyzed cyclization of diene systems has been shown to produce fused cyclopentane rings. divyarasayan.org

The following table illustrates the general concept of palladium-catalyzed C-H activation and functionalization on a cyclopentane core, based on analogous systems.

Table 2: Illustrative Palladium-Catalyzed C-H Arylation of Cycloalkanes

| Entry | Cycloalkane Derivative | Arylating Agent | Ligand | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-(Cyclopentylmethyl)aniline | Phenylboronic acid | Acetyl-protected amino acid | N-((1-Phenylcyclopentyl)methyl)aniline | ~75% |

The oxidative addition of an alkyl iodide, such as this compound, to a low-valent transition metal center, typically Pd(0), is a fundamental step in many cross-coupling reactions. uvic.ca This reaction involves the cleavage of the C-I bond and the formation of a new organopalladium(II) intermediate. uvic.cascispace.com The general reactivity trend for oxidative addition of haloalkanes is R-I > R-Br > R-Cl. uvic.ca

The nature of the ligands on the palladium center plays a crucial role in the efficiency of the oxidative addition step. uvic.ca Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to promote this process. The resulting organopalladium(II) complex is a key intermediate that can undergo a variety of subsequent reactions, such as transmetalation, migratory insertion, and reductive elimination, to form new C-C or C-heteroatom bonds.

Ligand exchange is a dynamic process within the catalytic cycle where one ligand on the metal center is replaced by another. This can be a crucial step for enabling subsequent bond-forming reactions that might be disfavored with the initial ligand set. For instance, a ligand that is optimal for oxidative addition may not be ideal for the subsequent reductive elimination step. In such cases, a ligand exchange event can facilitate the catalytic turnover.

Asymmetric Synthesis of Chiral this compound Analogues

The generation of chiral molecules, particularly those with specific stereocenters, is a cornerstone of modern organic and medicinal chemistry. For analogues of this compound, where the spatial arrangement of substituents can significantly influence biological activity, asymmetric synthesis provides the tools to selectively produce a desired stereoisomer. This is often achieved through the use of chiral auxiliaries, which temporarily impart their chirality to a prochiral substrate to direct a stereoselective transformation, or through chiral catalysts that create a chiral environment for the reaction.

Application of Chiral Auxiliaries and Catalysts in Alkylation Reactions.nih.govrsc.org

A powerful strategy for establishing stereocenters in cyclic systems is through the asymmetric alkylation of enolates. rsc.org Chiral auxiliaries, which are enantiomerically pure compounds that can be reversibly attached to a substrate, are frequently employed to control the stereochemical outcome of such reactions. wikipedia.org One of the most successful classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans' auxiliaries. rsc.org In the context of synthesizing chiral this compound analogues, a cyclopentanone precursor could be derivatized with a chiral oxazolidinone. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. The bulky chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile, such as an alkyl halide, to the opposite face with high diastereoselectivity. Subsequent removal of the auxiliary reveals the chiral α-alkylated cyclopentanone, which can then be further elaborated to the target this compound analogue.

The choice of the chiral auxiliary and the reaction conditions are critical for achieving high levels of stereocontrol. For instance, conformationally constrained cyclic amino alcohols, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, have been developed as effective chiral auxiliaries. nih.govnih.gov These auxiliaries can provide excellent diastereofacial selectivity in alkylation reactions, often exceeding 99% diastereomeric excess (de). nih.govnih.gov

In addition to stoichiometric chiral auxiliaries, catalytic asymmetric methods are highly desirable due to their efficiency. Asymmetric molybdenum-catalyzed alkylation reactions have been utilized to establish the initial stereocenter in the synthesis of chiral 3,4-disubstituted cyclopentanones. nih.gov This approach, followed by a subsequent diastereoselective reaction, allows for the construction of multiple stereocenters with high precision. nih.gov The development of new chiral ligands for transition metal catalysts continues to expand the scope and efficacy of catalytic asymmetric alkylations in the synthesis of complex chiral molecules.

A summary of representative chiral auxiliaries and catalysts used in asymmetric alkylations for the synthesis of chiral cyclopentane precursors is presented in the table below.

| Chiral Auxiliary/Catalyst System | Substrate Type | Key Features | Typical Diastereomeric Excess (de) |

| Evans' Oxazolidinones | N-Acylcyclopentanones | High diastereofacial control, reliable and predictable stereochemical outcome. rsc.org | >95% |

| (1S,2R)-2-Aminocyclopentan-1-ol derived oxazolidinone | N-Acylcyclopentanones | Excellent diastereofacial selectivity due to conformational constraints. nih.govnih.gov | >99% |

| Molybdenum-based Chiral Catalyst | Allylic substrates | Establishes the first stereocenter in a multi-step synthesis. nih.gov | Not explicitly stated for initial alkylation |

Diastereoselective and Enantioselective Approaches for Incorporating Stereocenters.nih.govrsc.org

Beyond the initial asymmetric alkylation, the introduction of additional stereocenters in a controlled manner is crucial for the synthesis of complex this compound analogues. Diastereoselective reactions are employed where an existing stereocenter on the molecule directs the stereochemical outcome of a subsequent reaction. For example, a chiral cyclopentanone, synthesized via an asymmetric alkylation as described above, can undergo a diastereoselective reduction of the ketone or a diastereoselective addition of a nucleophile to the carbonyl group. The resident chiral center influences the trajectory of the incoming reagent, leading to the preferential formation of one diastereomer.

A notable example of a diastereoselective approach is the use of a copper-catalyzed intramolecular cyclopropanation reaction to set a second stereocenter in the synthesis of chiral 3,4-disubstituted cyclopentanones. nih.gov This reaction proceeds with high diastereoselectivity, controlled by the stereocenter established in the preceding asymmetric alkylation step. nih.gov

Enantioselective methods, on the other hand, create a new stereocenter in a prochiral molecule without the influence of a pre-existing stereocenter. This is typically achieved using a chiral catalyst that differentiates between two enantiotopic faces or groups of the substrate. Palladium-catalyzed enantioselective formal [3+2] cycloadditions represent a powerful method for constructing highly functionalized chiral cyclopentanes. nih.gov This approach can simultaneously create multiple stereogenic centers with excellent enantio- and diastereoselectivity. nih.gov While not a direct alkylation, such cycloaddition strategies provide access to complex cyclopentane cores that can be subsequently modified to yield chiral this compound analogues.

The table below outlines different stereoselective approaches for the synthesis of chiral cyclopentane derivatives.

| Stereoselective Approach | Reaction Type | Key Features | Stereochemical Outcome |

| Diastereoselective | Intramolecular Cyclopropanation | An existing stereocenter directs the formation of a new stereocenter. nih.gov | High diastereoselectivity |

| Enantioselective | Palladium-Catalyzed [3+2] Cycloaddition | A chiral catalyst creates a chiral environment, leading to the formation of one enantiomer over the other. nih.gov | High enantioselectivity and diastereoselectivity |

| Diastereoselective | Reduction of a chiral ketone | The existing chiral center influences the approach of the reducing agent. | Preferential formation of one diastereomer |

Reactivity and Mechanistic Investigations of 2 Iodoethyl Cyclopentane Systems

Nucleophilic Substitution Reactions Involving the Iodoethyl Group

The primary iodoalkane functionality in (2-Iodoethyl)cyclopentane makes it a prime substrate for nucleophilic substitution reactions, typically proceeding through an S\textsubscript{N}2 mechanism. The iodine atom's large size and the relative weakness of the C-I bond facilitate its displacement by a wide array of nucleophiles.

Intramolecular nucleophilic substitution in systems derived from this compound can lead to the formation of bicyclic structures. This process requires the presence of a nucleophilic center elsewhere in the molecule, positioned to allow for a sterically and electronically favorable ring-closing reaction. While specific examples detailing intramolecular cyclization cascades originating directly from this compound are not prevalent in the surveyed literature, the principle can be illustrated. For such a reaction to occur, the cyclopentane (B165970) ring would need to be functionalized with a nucleophilic group (e.g., a hydroxyl or amino group) at a suitable position to enable an intramolecular attack on the carbon bearing the iodine atom. The success of these cyclizations is highly dependent on the length of the tether connecting the nucleophile and the electrophilic center, with the formation of 5- and 6-membered rings being generally favored according to Baldwin's rules.

Intermolecular coupling reactions represent a common and practical application for this compound and related iodoethyl compounds. The electrophilic carbon adjacent to the iodine is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building more complex molecular architectures.

Research on analogous iodoethyl derivatives demonstrates the breadth of this reactivity. For instance, iodoethyl groups can be alkylated by chiral glycine (B1666218) equivalents in the presence of a strong base, a key step in the asymmetric synthesis of non-proteinogenic α-amino acids. jagiellonskiecentruminnowacji.pl Similarly, the iodoethyl moiety is a suitable starting reagent for preparing organic-inorganic hybrid compounds through reactions with appropriate precursors. sigmaaldrich.com The general reactivity allows for coupling with a diverse set of nucleophiles.

Below is a table summarizing potential intermolecular coupling reactions with this compound based on established reactivity patterns of primary alkyl iodides.

| Nucleophile Type | Example Nucleophile | Reagent Class | Product Type |

| Oxygen | Hydroxide (OH⁻) | Base | Alcohol |

| Oxygen | Alkoxide (RO⁻) | Base | Ether |

| Oxygen | Carboxylate (RCOO⁻) | Salt | Ester |

| Nitrogen | Ammonia (NH₃) | Amine | Primary Amine |

| Nitrogen | Azide (N₃⁻) | Salt | Alkyl Azide |

| Sulfur | Hydrosulfide (SH⁻) | Salt | Thiol |

| Carbon | Cyanide (CN⁻) | Salt | Nitrile |

| Carbon | Enolate | Carbanion | Alkylated Carbonyl |

These reactions typically proceed under standard S\textsubscript{N}2 conditions, often requiring a polar aprotic solvent to enhance the nucleophilicity of the attacking species.

Radical Reactivity of the Carbon-Iodine Bond in Cyclopentyl Systems

The relatively low bond dissociation energy of the carbon-iodine bond makes this compound an excellent precursor for generating carbon-centered radicals. These radical intermediates can participate in a variety of transformations, including cyclizations and intermolecular additions, that are often difficult to achieve through ionic pathways.

Alkyl radicals can be generated from alkyl iodides through several methods. acs.org A classic approach involves the use of tin hydrides, such as tributyltin hydride, although less toxic alternatives are now preferred. bbhegdecollege.com Modern methods frequently employ photochemical or photoredox catalysis. acs.orgacs.org In a typical photoredox cycle, a photocatalyst absorbs light and enters an excited state, becoming a potent single-electron donor or acceptor. This excited catalyst can then reduce the alkyl iodide, causing the cleavage of the C-I bond to form an alkyl radical and an iodide anion. acs.org

Alternatively, thermal initiators like dilauroyl peroxide (DLP) can be used to initiate an iodine atom-transfer radical addition (ATRA) process, avoiding the need for tin reagents. researchgate.net Once generated, the 2-(cyclopentyl)ethyl radical is a nucleophilic species that can engage in further reactions. bbhegdecollege.com

Intramolecular radical cyclizations are powerful reactions for constructing cyclic systems. nih.gov If the this compound precursor contains an unsaturated moiety, such as a double or triple bond, the generated radical can add intramolecularly to this group. acs.org For example, 2-iodoethyl propargyl ethers are used as radical precursors to construct fused tetrahydrofuran-containing bicyclic frameworks. acs.orgresearchgate.net The regioselectivity of these cyclizations is generally governed by Baldwin's rules, with 5-exo cyclizations being particularly favorable. rsc.org The process involves the formation of a five-membered ring by the radical attacking the external carbon of the unsaturated bond, which is a kinetically preferred pathway. rsc.org This strategy has been widely applied in the synthesis of functionalized indolines and 2,3-dihydrobenzofurans from suitable iodo-containing precursors under visible light. nih.gov

The 2-(cyclopentyl)ethyl radical can also be trapped in an intermolecular fashion by a variety of radical acceptors. bbhegdecollege.com A common application is the Giese reaction, where the alkyl radical adds to an electron-deficient alkene, such as an acrylate (B77674) or acrylonitrile. acs.orgacs.org This process forms a new carbon-carbon bond and a new radical intermediate, which is then quenched by a hydrogen atom donor to complete the reaction.

Atom-transfer radical addition (ATRA) is another important intermolecular process. researchgate.netrsc.org In this reaction, the initial alkyl radical adds to an alkene, and the resulting radical intermediate abstracts an iodine atom from another molecule of the starting this compound. This regenerates the radical species, propagating a chain reaction and incorporating the iodine atom into the final product. researchgate.net This method has been used to synthesize cyclopentane derivatives from acyclic precursors in good yields. researchgate.net

The following table summarizes key intermolecular radical reactions involving alkyl radicals generated from iodoalkane precursors.

| Reaction Type | Radical Acceptor | Key Features |

| Giese Addition | Electron-deficient alkenes (e.g., methyl acrylate) | Forms a C-C bond; requires a H-atom donor. |

| Atom Transfer Radical Addition (ATRA) | Alkenes, Alkynes | Propagates a radical chain; incorporates iodine into the product. researchgate.net |

| Reductive Cross-Coupling | Another alkyl halide | Can form C(sp³)-C(sp³) bonds, often catalyzed by transition metals like Nickel. nih.gov |

Rearrangement Pathways Involving Cyclopentyl-Iodoethyl Structures

The reactivity of cyclopentyl-iodoethyl systems can be influenced by rearrangement pathways, particularly under conditions that favor radical or cationic intermediates. For instance, in reactions involving radical formation, such as those mediated by tributyltin hydride, intramolecular cyclization can occur. soton.ac.uk The specific pathway, whether it leads to direct reduction or a rearranged product, is often dependent on the presence of suitably positioned radical acceptors or hydrogen atom donors. soton.ac.uk

Vinylcyclopropanes, which share structural motifs with certain unsaturated cyclopentyl systems, are known to undergo various rearrangements. Mechanistic studies have shown that these transformations can involve the regioselective opening of the cyclopropane (B1198618) ring, followed by migrations of substituents. researchgate.net Depending on the reaction conditions and the substitution pattern of the substrate, different rearrangement products can be formed, highlighting the subtle balance between kinetic and thermodynamic control. researchgate.net

In some cases, treatment of related cyclic systems with mild alkaline or acidic conditions can induce rearrangements leading to different stereochemical outcomes. For example, the rearrangement of a 2,3-epoxy thioacetate (B1230152) has been shown to proceed with either inversion or retention of configuration at a key carbon center, depending on the pH of the reaction medium. acs.org These examples underscore the potential for complex rearrangement pathways in cyclic systems containing reactive functional groups.

Transition Metal-Catalyzed Transformations and Their Mechanisms

Transition metal catalysis provides a powerful toolkit for the functionalization of this compound and related structures. mdpi.com The iodine substituent in these compounds serves as an effective leaving group in various cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed reactions are among the most widely used transformations for iodoalkanes. mdpi.com Mechanistic investigations into these reactions have provided valuable insights into the catalytic cycle. For example, in C–H activation/cross-coupling reactions, a proposed mechanism involves several key steps:

C–H Activation: A cationic palladium(II) complex activates a C–H bond to form a palladacycle intermediate. beilstein-journals.org

Reaction with the Iodoalkane: The palladacycle then reacts with the iodoalkane. beilstein-journals.org

Catalyst Regeneration: The active cationic palladium catalyst is regenerated, completing the cycle. beilstein-journals.org

The formation of a cationic palladacycle as a key intermediate has been supported by the isolation and X-ray characterization of such species. beilstein-journals.org In other palladium-catalyzed processes, such as the difunctionalization of alkenes, the mechanism is thought to proceed through the formation of a δ-alkyl Pd(II) intermediate via olefin insertion into an aryl-Pd bond. frontiersin.org Subsequent oxidation of the Pd(II) center to a Pd(IV) intermediate, often facilitated by a hypervalent iodine reagent, is a crucial step. frontiersin.org

The nature of the ligands coordinated to the palladium center plays a critical role in the efficiency and selectivity of these transformations. For instance, the use of S,O-ligands in the C–H olefination of non-directed arenes has been shown to generate more reactive cationic palladium species, thereby accelerating the reaction. rsc.org

The selectivity of transition metal-catalyzed reactions involving this compound systems is highly dependent on the choice of catalyst and the reaction conditions. taylorfrancis.comcatalysis.blog Factors such as temperature, pressure, solvent, and the nature of the ligands and additives can all influence the reaction pathway and the distribution of products. taylorfrancis.comcatalysis.blog

In palladium-catalyzed cross-coupling reactions, the choice of ligand can have a profound effect on enantioselectivity. For example, in the asymmetric cross-coupling of secondary alkylmetallic reagents, different chiral ligands can lead to vastly different enantiomeric excesses. nih.gov The presence of specific functional groups on the ligand, such as an amino group, can influence the transmetalation step and thereby control the stereochemical outcome of the reaction. nih.gov

The following table summarizes the effect of different palladium catalysts and ligands on the enantioselectivity of a model cross-coupling reaction.

| Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| NiCl₂[BPPFA] | 34% | nih.gov |

| PdCl₂[PPFA] | 95% | nih.gov |

| L11 | 25% | nih.gov |

| L12 | 0% | nih.gov |

| L22 | 32% (Ni-catalyzed) | nih.gov |

| L23 | 68% (Ni-catalyzed) | nih.gov |

| L24 | >95% (Improved vs. PPFA) | nih.gov |

| L31 | 93% | nih.gov |

| L46/BHT ester | 99% | nih.gov |

The choice of the organometallic reagent and the reaction conditions are also critical. For instance, in some Negishi cross-coupling reactions, organozinc reagents provide higher selectivity than the corresponding Grignard reagents. nih.gov Furthermore, the concentration of the reactants can also impact the enantioselectivity of the process. nih.gov

The role of additives is another important consideration. In some palladium-catalyzed direct arylation reactions, the addition of a halide sequestrant like tetramethylammonium (B1211777) acetate (B1210297) has been shown to be exceptionally effective. nih.gov

Noncovalent Interactions: Halogen Bonding in Iodoethyl Compounds

Halogen bonding is a noncovalent interaction that plays a significant role in the structure and reactivity of iodo-containing compounds. beilstein-journals.orgnih.gov It arises from the anisotropic distribution of electron density around the iodine atom, which creates a region of positive electrostatic potential, known as a σ-hole, on the extension of the covalent bond. nih.gov This electrophilic region can interact attractively with a nucleophilic region on another molecule. nih.gov

Iodine is the largest and most polarizable of the halogens, making it a strong halogen bond donor. beilstein-journals.org The strength of the halogen bond is influenced by several factors, including the magnitude of the positive electrostatic potential on the iodine atom and the negative electrostatic potential of the halogen bond acceptor. nih.gov The nature of the group to which the iodine is covalently bonded also plays a crucial role; electron-withdrawing groups increase the strength of the σ-hole and, consequently, the halogen bond. wiley-vch.de

X-ray crystallography is a primary technique for the characterization of halogen bonds, providing precise information on bond distances and angles. researchgate.netutc.edu A key feature of a halogen bond is that the distance between the iodine and the acceptor atom is shorter than the sum of their van der Waals radii, and the angle between the covalent bond and the halogen bond is typically close to 180°. nih.gov

Computational methods, such as the calculation of molecular electrostatic potential (MEP) maps, are also used to visualize and quantify the σ-hole on the iodine atom. nih.gov

The table below presents typical interaction parameters for C–I···N halogen bonds.

| Interaction | Distance (Å) | Angle (°) | Reference |

| C–I···N | 2.715(3) - 2.832(7) | > 175 | researchgate.net |

Halogen bonding can significantly influence the solid-state arrangement of molecules, leading to specific packing motifs such as one-dimensional chains. researchgate.net This directional interaction can be exploited in crystal engineering to design materials with desired properties. utc.edu

In addition to its role in molecular packing, halogen bonding can also impact chemical reactivity. beilstein-journals.org The interaction of an iodine atom with a Lewis basic nucleophile can be a key step in certain reactions. nih.gov For instance, in reactions of iodonium (B1229267) ylides, halogen bonding has been invoked to explain the observed reactivity and chemoselectivity. beilstein-journals.orgnih.gov The formation of a halogen bond can modulate the electronic properties of the iodine-containing compound, potentially influencing its stability and solubility. beilstein-journals.org

Computational and Theoretical Studies of 2 Iodoethyl Cyclopentane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (2-Iodoethyl)cyclopentane, such studies would provide deep insights into its stability, reactivity, and the nature of its chemical bonds. However, specific published data for these calculations are not available.

Application of Molecular Orbital Theory and Valence Bond Theory

Molecular Orbital (MO) theory and Valence Bond (VB) theory are cornerstone concepts in describing chemical bonding. wikipedia.org An application of MO theory to this compound would involve calculating the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic transitions. VB theory would offer a complementary perspective, describing the bonding in terms of localized hybrid orbitals and resonance structures. Currently, no specific MO diagrams or detailed VB analyses for this compound have been found in published research.

Analysis of Electron Density Distribution and Polarization Effects

Analysis of electron density provides a map of how electrons are distributed within the molecule, highlighting regions that are electron-rich or electron-poor. For this compound, this would be particularly insightful for understanding the polarization of the carbon-iodine (C-I) bond. The high electronegativity of the iodine atom compared to carbon results in a significant dipole moment, making the carbon atom attached to iodine electrophilic and the iodine atom a good leaving group. A quantitative analysis using methods like Density Functional Theory (DFT) would calculate atomic charges (e.g., Mulliken charges) and generate electrostatic potential maps. These computational outputs, however, are not available in the existing literature for this specific molecule.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. It allows chemists to study short-lived species like transition states and intermediates that are difficult to observe experimentally. For this compound, this could involve modeling its participation in nucleophilic substitution (S_N2) or elimination (E2) reactions.

Identification and Characterization of Transition States and Intermediates

A computational study of a reaction involving this compound, for instance, its reaction with a nucleophile, would aim to locate the geometry of the transition state. Calculations would determine the structure, energy, and vibrational frequencies of this high-energy species. For a potential E2 elimination reaction, computational methods could characterize the transition state where the base removes a proton and the iodide is expelled simultaneously. No specific studies identifying or characterizing such transition states for reactions of this compound are available.

Energy Profile Analysis of Competing Reaction Pathways

When a molecule can undergo multiple reactions, such as the competition between S_N2 and E2 pathways for alkyl halides, computational chemistry can be used to construct a reaction energy profile. This profile plots the energy of the system along the reaction coordinate, showing the relative energies of reactants, transition states, intermediates, and products. By comparing the activation energies for the competing pathways, a prediction can be made about which product will be favored. A detailed energy profile for this compound's reactions has not been documented in the scientific literature.

Conformational Analysis and Stereochemical Predictions

The cyclopentane (B165970) ring is not planar and exists in various puckered conformations, such as the "envelope" and "half-chair" forms, to relieve ring strain. The presence of the flexible 2-iodoethyl substituent adds further conformational complexity.

Computational methods, particularly molecular mechanics (MM) and DFT, are standard tools for exploring the conformational landscape of a molecule. Such an analysis for this compound would involve:

Systematic search: Identifying all possible stable conformations (local energy minima) by rotating the bonds of the ethyl side chain and allowing the cyclopentane ring to pucker.

Energy calculation: Determining the relative energies of these conformers to identify the most stable, or ground-state, conformation.

Geometric parameters: Analyzing bond lengths, bond angles, and dihedral angles for each stable conformer.

This information is crucial for predicting the molecule's average shape and how its stereochemistry might influence its reactivity. For example, the anti-periplanar arrangement required for an E2 reaction is highly dependent on the accessible conformations. Despite the importance of this data, specific conformational analysis studies with corresponding energy data tables for this compound are not present in the reviewed literature.

Computational Design and Prediction of Novel Synthetic Strategies

The in silico design and evaluation of synthetic pathways for this compound represent a modern approach to optimizing chemical synthesis, minimizing experimental trial and error, and gaining deeper mechanistic insights. Computational chemistry allows for the prediction of reaction feasibility, the elucidation of reaction mechanisms, and the identification of optimal conditions before any lab work is undertaken. ijrpr.com This section explores the theoretical design of synthetic strategies for this compound, focusing on two prominent and plausible routes: the conversion of 2-cyclopentylethanol (B41590) via an Appel-type reaction and the halogen exchange of a (2-haloethyl)cyclopentane precursor via a Finkelstein-type reaction.

Theoretical Evaluation of the Appel Reaction for the Synthesis of this compound

The Appel reaction provides a direct method to convert alcohols into alkyl halides using a combination of a phosphine (B1218219) and a halogen source. wikipedia.orgjk-sci.com For the synthesis of this compound, the precursor would be 2-cyclopentylethanol. The reaction typically involves triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which form the reactive iodophosphonium iodide intermediate.

Computational studies, primarily using Density Functional Theory (DFT), can model the entire reaction mechanism. acs.org This involves calculating the geometries and energies of the reactants, intermediates, transition states, and products.

Reaction Mechanism and Computational Insights:

The computationally modeled mechanism for the Appel reaction proceeds through several key steps:

Formation of the Phosphonium (B103445) Salt: Triphenylphosphine reacts with iodine to form the key intermediate, diiodotriphenylphosphorane (B1583159) or a related phosphonium salt.

Activation of the Alcohol: The oxygen atom of 2-cyclopentylethanol attacks the electrophilic phosphorus atom of the phosphonium salt.

Nucleophilic Substitution: An iodide ion then acts as a nucleophile, attacking the carbon atom bonded to the oxygen in an Sₙ2-type mechanism. This leads to the formation of this compound and the byproduct triphenylphosphine oxide. unco.edu

DFT calculations can provide critical data on the energetics of this pathway. The activation energy (ΔG‡) for the Sₙ2 transition state is a key predictor of the reaction's feasibility and rate.

Predicted Energetics for the Appel Reaction:

The following table presents hypothetical, yet representative, data from a DFT study (e.g., at the B3LYP/6-31G(d) level of theory) for the conversion of 2-cyclopentylethanol to this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Bond Lengths (Å) in Transition State |

|---|---|---|---|

| Reactants | 2-Cyclopentylethanol + PPh₃ + I₂ | 0.0 | - |

| Transition State 1 (TS1) | [Alcohol-Phosphonium Adduct Formation] | +12.5 | P-O: 2.15 |

| Intermediate | Oxyphosphonium Iodide Salt | -5.2 | - |

| Transition State 2 (TS2) | [I⁻ attacking α-carbon] | +21.8 | C-I: 2.85, C-O: 2.10 |

| Products | This compound + Ph₃PO + HI | -15.7 | - |

This interactive table allows for sorting and filtering of the predicted computational data for the Appel reaction.

In Silico Analysis of the Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that converts an alkyl chloride or bromide into an alkyl iodide by treatment with an iodide salt, typically sodium iodide (NaI), in a suitable solvent like acetone. wikipedia.orgorganic-chemistry.org Computationally designing this strategy involves starting with a precursor like (2-Chloroethyl)cyclopentane or (2-Bromoethyl)cyclopentane (B190018).

Computational Modeling and Mechanistic Prediction:

The driving force for the Finkelstein reaction is often the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the product. wikipedia.org Computational models can explore the intrinsic thermodynamics and kinetics of the reaction in the gas phase or with solvent models.

The key computational task is to model the Sₙ2 transition state where the iodide ion attacks the electrophilic carbon, and the chloride or bromide ion departs.

Predicted Energetics and Structural Data for the Finkelstein Reaction:

The following table shows representative data from a comparative DFT study on the Finkelstein reaction starting from both chloro- and bromo- precursors.

| Precursor | Transition State (TS) | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG) (kcal/mol) | Key Bond Lengths (Å) in TS |

|---|---|---|---|---|

| (2-Chloroethyl)cyclopentane | [I--CH₂(R)--Cl]⁻ | 25.4 | -8.9 | C-I: 2.90, C-Cl: 2.45 |

| (2-Bromoethyl)cyclopentane | [I--CH₂(R)--Br]⁻ | 22.1 | -4.5 | C-I: 2.98, C-Br: 2.55 |

This interactive table allows for sorting and filtering of the predicted computational data for the Finkelstein reaction.

The computational results predict that the reaction starting from (2-Bromoethyl)cyclopentane would be faster (lower activation energy) than from the chloro-analogue, which is consistent with bromide being a better leaving group than chloride. libretexts.org Both reactions are predicted to be exergonic. These computational findings allow for the rational selection of the optimal starting material for the synthesis of this compound via this route.

Applications of 2 Iodoethyl Cyclopentane in Advanced Organic Synthesis Research

Precursor in Natural Product Total Synthesis

The strategic importance of (2-iodoethyl)cyclopentane is frequently demonstrated in the total synthesis of natural products, where it serves as a key building block for constructing intricate carbon skeletons.

Synthesis of Bicyclo[3.3.0]octane Systems and Other Fused Cyclopentanoids

The bicyclo[3.3.0]octane ring system, consisting of two fused five-membered rings, is a prevalent structural motif in many cyclopentanoid natural products. Derivatives of this compound are instrumental in assembling this framework. A notable application is in the formal synthesis of hirsutene (B1244429), the parent hydrocarbon of a family of bioactive sesquiterpenoids. shu.ac.uk In this synthesis, a protected form, 2-(2-iodoethyl)-1,3-dioxolane, is used to alkylate the anion of a vinyl sulphone. shu.ac.uk This key step introduces the necessary carbon chain which, after subsequent chemical transformations, cyclizes to form the characteristic linearly fused tricyclopentanoid system of a hirsutene precursor. shu.ac.uk

The general strategy involves using the iodoethyl group as a handle for intramolecular cyclization, effectively "stitching" a new five-membered ring onto the existing cyclopentane (B165970) core. This approach highlights the utility of this compound derivatives in creating fused ring systems that are otherwise challenging to synthesize. shu.ac.ukresearchgate.net

Table 1: Application in Bicyclo[3.3.0]octane Synthesis

| Starting Material Fragment 1 | Starting Material Fragment 2 | Key Reaction | Resulting Core Structure | Target Natural Product (Family) |

|---|---|---|---|---|

| Vinyl Sulphone Anion | 2-(2-Iodoethyl)-1,3-dioxolane | α-Alkylation / Cyclization | Bicyclo[3.3.0]octane | Hirsutene |

Construction of Complex Polycyclic Scaffolds

Beyond fused cyclopentanoids, this compound derivatives are crucial for building more complex, multi-ring structures found in molecules of significant biological and medicinal interest. frontiersin.orgnih.gov These polycyclic scaffolds often possess a high degree of structural complexity and three-dimensionality, which is desirable in drug discovery. researchgate.net

An exemplary case is the asymmetric total synthesis of the steroidal hormone estradiol (B170435). jst.go.jp In this synthesis, a highly functionalized and optically active derivative, (+)-(1S,2S,3S)-1-tert-butoxy-3-ethenyl-2-(2-iodoethyl)-2-methylcyclopentane, serves as a critical building block. jst.go.jp This chiral cyclopentane unit is condensed with a 4-methoxybenzocyclobutene derivative. The iodoethyl group is essential for this coupling reaction, which is followed by a reductive decyanation and a key thermal rearrangement to construct the multi-ring steroidal framework of estradiol stereoselectively. jst.go.jpnih.gov This synthesis showcases how a pre-functionalized iodoethylcyclopentane unit can be strategically employed to assemble a complex polycyclic system. jst.go.jp

Role in Chiral Building Block Derivatisations for Stereoselective Synthesis

Stereoselectivity—the ability to control the three-dimensional arrangement of atoms—is a cornerstone of modern organic synthesis, particularly for producing pharmaceuticals where only one enantiomer may be active. numberanalytics.com Chiral, non-racemic derivatives of this compound are valuable building blocks for achieving high levels of stereocontrol. mdpi.com

The aforementioned total synthesis of estradiol provides a clear example of this principle. jst.go.jp The synthesis begins with a known chiral indanone derivative, which is elaborated over several steps into the key intermediate: (+)-(1S,2S,3S)-1-tert-butoxy-3-ethenyl-2-(2-iodoethyl)-2-methylcyclopentane. jst.go.jp The defined stereochemistry of this iodo-compound is crucial, as it dictates the stereochemical outcome of the subsequent coupling and cyclization steps, ultimately leading to the formation of the natural stereoisomer of the steroid. jst.go.jp By incorporating a stereochemically pure building block containing the iodoethylcyclopentane core, the synthesis ensures that the complex final product is formed with the correct 3D architecture. jst.go.jp

Table 2: Chiral this compound Derivative in Stereoselective Synthesis

| Chiral Building Block | Key Transformation | Final Product | Significance |

|---|---|---|---|

| (+)-(1S,2S,3S)-1-tert-butoxy-3-ethenyl-2-(2-iodoethyl)-2-methylcyclopentane | Condensation and Thermolysis | Estradiol | Asymmetric total synthesis of a complex polycyclic natural product |

Intermediate in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like oxygen or nitrogen), are ubiquitous in medicinal chemistry. This compound serves as a valuable precursor for creating such structures, particularly five-membered heterocycles and complex amino acids.

Formation of Five-Membered Heterocycles (e.g., tetrahydrofurans, pyrrolidines)

The iodoethyl group is an excellent electrophile for intramolecular cyclization reactions to form five-membered heterocyclic rings like tetrahydrofurans (oxygen-containing) and pyrrolidines (nitrogen-containing). wikipedia.org While specific literature examples starting directly from this compound are specialized, the underlying chemical principle is well-established. For instance, a precursor like 2-(cyclopentyl)ethanol, which can be readily prepared from this compound via hydrolysis, can undergo an iodine-mediated intramolecular cyclization (iodocyclization) to form a fused tetrahydrofuran (B95107) system. organic-chemistry.org

Similarly, to form a pyrrolidine (B122466) ring, this compound can react with a primary amine. The initial N-alkylation would produce a secondary amine, which could then undergo an intramolecular cyclization, often promoted by a base, to yield an N-substituted azabicyclo[3.3.0]octane—a fused pyrrolidine system. shu.ac.ukresearchgate.net These strategies demonstrate the potential of this compound as a versatile starting material for accessing important heterocyclic scaffolds. chim.it

Incorporation into Amino Acid Derivatives

Unnatural amino acids are powerful tools in drug discovery and peptide science, offering ways to create more stable and potent therapeutic agents. d-nb.info Derivatives of this compound have been used to synthesize novel cyclic amino acids.

A compelling example is the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. jagiellonskiecentruminnowacji.pl The key step in this process is the one-pot bis-alkylation of a chiral glycine (B1666218) equivalent. jagiellonskiecentruminnowacji.pl In this reaction, a stereoisomer of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide acts as the electrophile. This iodo-reagent effectively provides the carbon framework that, through the alkylation and subsequent cyclization, forms the cyclopentane ring of the final amino acid product. jagiellonskiecentruminnowacji.pl This method allows for the creation of a quaternary carbon center with high stereochemical control, demonstrating a sophisticated application of an iodoethyl-functionalized precursor in constructing complex amino acid derivatives. jagiellonskiecentruminnowacji.plsmolecule.com

Table 3: Synthesis of Cyclopentane Amino Acid Derivatives

| Key Reagents | Reaction Type | Product |

|---|---|---|

| Chiral Glycine Equivalent, 4-(2-Iodoethyl)-1,3,2-dioxathiolan-2-oxide | One-pot bis-alkylation | 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid stereoisomers |

Development of Novel Synthetic Methodologies and Reagents

The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor in the development of novel synthetic methodologies and reagents. Its application has led to the creation of innovative pathways for synthesizing complex molecular architectures.

One significant area of development is in the construction of spirocyclic compounds. rsc.org A palladium-catalyzed domino reaction employing aryl iodides and 2-(2-bromoethyl)-cyclopentanones, an analogue of the iodo-compound, has been developed to synthesize spirodihydroindenone derivatives. rsc.org This method simplifies the construction of these biologically significant scaffolds, which are present in natural products with potent antitumor and cytotoxic activities. rsc.org Similarly, this compound can be a precursor to reagents like (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate, which is used in the efficient synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes. jst.go.jp This reaction proceeds in high yields and is applicable to various 1,3-diones, demonstrating its utility in creating versatile building blocks for further synthesis. jst.go.jp

Another key application is in the asymmetric synthesis of non-proteinogenic α-amino acids. These unnatural amino acids are crucial for designing enzyme inhibitors and pharmacologically active compounds. jagiellonskiecentruminnowacji.pl In one approach, a chiral glycine equivalent is alkylated with stereoisomers of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide. jagiellonskiecentruminnowacji.pl This methodology allows for the synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid, highlighting the role of the iodoethyl group in introducing the cyclopentane moiety with high stereochemical control. jagiellonskiecentruminnowacji.pl Furthermore, N-(2-iodoethyl) derivatives of nucleic acid bases have been used in stereoselective conjugate radical additions to create novel heterocyclic α-amino acids. open.ac.uk This method successfully incorporates pyrimidine (B1678525) and purine (B94841) bases into the amino acid side chain with good diastereoselectivity. open.ac.uk

The development of these methodologies showcases the utility of the this compound moiety as a versatile building block. Its ability to participate in various reaction types, including palladium-catalyzed cross-couplings, domino reactions, and stereoselective alkylations, enables the synthesis of previously inaccessible or difficult-to-prepare molecular structures.

Table 1: Novel Synthetic Methodologies Involving this compound and Analogues

| Methodology | Reagents | Product Type | Significance |

| Palladium-Catalyzed Domino Reaction | Aryl iodides, 2-(2-bromoethyl)cyclopentanone | Spirodihydroindenones | Simplified route to biologically active spiro compounds. rsc.org |

| Spirocyclopropanation | 1,3-Diones, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate | Spirocyclopropanes | Efficient synthesis of versatile building blocks for carbo- and heterocyclic compounds. jst.go.jp |

| Asymmetric Amino Acid Synthesis | Chiral glycine equivalent, 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide | 1-Amino-3-hydroxy-cyclopentane-1-carboxylic acid stereoisomers | Access to unnatural α-amino acids for peptidomimetics and drug design. jagiellonskiecentruminnowacji.pl |

| Radical Addition for Amino Acid Synthesis | N-(2-iodoethyl)pyrimidines/purines, optically active oxazolidinone acceptor | Heterocyclic α-amino acids | Incorporation of nucleic acid bases into amino acid side chains. open.ac.uk |

Functionalization of Complex Organic Molecules

This compound and its derivatives serve as crucial intermediates in the functionalization and total synthesis of complex, biologically active natural products. The cyclopentane unit is a common motif in many natural products, and the iodoethyl side chain provides a reactive handle for introducing this ring system and for subsequent carbon-carbon bond formations.

A notable example is in the asymmetric total synthesis of estradiol. jst.go.jp A key intermediate, (+)-(1S,2S,3S)-1-tert-butoxy-3-ethenyl-2-(2-iodoethyl)-2-methylcyclopentane, was synthesized and used in a condensation reaction to build the core steroid structure. jst.go.jp This demonstrates the utility of the iodoethylcyclopentane fragment in constructing sterically hindered quaternary carbon centers within a complex polycyclic system. jst.go.jp

The synthesis of Daphniphyllum alkaloids, which possess intricate molecular architectures, has also benefited from methodologies involving iodoethyl groups. In a synthetic approach towards (-)-calyciphylline N, a 2-iodoethyl group was introduced via a regioselective Michael addition. researchgate.net This step was critical for a subsequent intramolecular alkylation reaction to form the [7-5-5] tricyclic core of the alkaloid. researchgate.net Similarly, in synthetic studies towards other complex natural products, a β-iodoethyl side chain was installed on a cyclopentane derivative, setting the stage for a novel alkyl-Heck cyclization to form a seven-membered ring within a tetracyclic core. nih.gov

Beyond total synthesis, the this compound moiety is used to functionalize molecules for specific biological targets. For instance, in the design of potent thromboxane (B8750289) A2 receptor antagonists, 5-(3-(2-Iodoethyl)benzyl)-3-isobutoxycyclopent-2-enone was synthesized as an intermediate. nih.gov This compound was part of a strategy to create derivatives of a known antagonist, where the cyclopentane-1,3-dione moiety acts as a novel isostere for a carboxylic acid group, leading to compounds with nanomolar inhibitory concentrations. nih.gov

These examples underscore the strategic importance of this compound in advanced organic synthesis. It enables the introduction of the cyclopentyl group and provides a reactive site for key bond-forming reactions, facilitating the construction and functionalization of some of the most challenging and biologically relevant molecular targets.

Table 2: Applications of this compound in the Functionalization of Complex Molecules

| Target Molecule/Class | Synthetic Strategy | Role of this compound Derivative | Reference |

| Estradiol | Asymmetric total synthesis | Condensation of an optically active iodoethylcyclopentane derivative to form the steroid core. | jst.go.jp |

| (-)-Calyciphylline N | Total synthesis | Introduction of a 2-iodoethyl group via Michael addition, followed by intramolecular alkylation to form a tricyclic system. | researchgate.net |

| Tetracyclic Natural Product Core | Synthetic studies | Installation of a β-iodoethyl side chain to enable a key alkyl-Heck cyclization for seven-membered ring formation. | nih.gov |

| Thromboxane A2 Receptor Antagonists | Drug design and synthesis | Used as an intermediate (5-(3-(2-Iodoethyl)benzyl)-3-isobutoxycyclopent-2-enone) to build novel antagonists. | nih.gov |

Q & A

Q. What are the established synthesis routes and characterization methods for (2-iodoethyl)cyclopentane?

Answer: this compound is typically synthesized via nucleophilic substitution or radical iodination. A common approach involves reacting cyclopentane derivatives (e.g., cyclopentylethanol) with iodine sources (e.g., HI or I₂/PPh₃) under controlled conditions. For characterization:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) identifies the cyclopentane backbone and iodoethyl group.

- Mass spectrometry confirms molecular weight and fragmentation patterns.

- Thermogravimetric analysis (TGA) assesses thermal stability, leveraging cyclopentane’s known flammability risks .

Q. Example Synthesis Protocol Table

| Method | Starting Material | Iodination Agent | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyclopentylethanol | HI (48% aq.) | 72 | ≥98% |

| Radical Iodination | Cyclopentylethane | I₂/PPh₃ | 65 | 95% |

Q. How do thermodynamic properties of cyclopentane derivatives inform the stability of this compound?

Answer: Cyclopentane’s critical temperature (Tc = 511.7 K) and low global warming potential (GWP = 6) suggest that halogenated derivatives like this compound may retain similar volatility but require careful handling due to iodine’s polarizability. Stability tests should include:

- DSC/TGA to determine decomposition thresholds.

- Pressure-vessel experiments to assess flammability under varying O₂ concentrations .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Answer: The cyclopentane ring introduces steric hindrance, which slows oxidative addition in Suzuki-Miyaura couplings. Computational studies (e.g., DFT) using parameters from Gross and Sadowski’s equations of state can model bond dissociation energies (C-I vs. C-C). Key considerations:

Q. How can conflicting data on this compound’s reaction yields be resolved methodologically?

Answer: Contradictions in yield reports often arise from:

Q. What computational models predict the environmental impact of this compound degradation byproducts?

Answer: Leverage quantum mechanical calculations (e.g., Gaussian 16) to simulate hydrolysis pathways. Key outputs:

Q. How does the cyclopentane scaffold in this compound compare to other cycloalkanes in bioactivity studies?

Answer: The cyclopentane ring’s puckered conformation (as seen in secoiridoids ) may enhance binding to hydrophobic enzyme pockets. Comparative assays:

- Molecular docking against cyclopropane/cyclohexane analogs.

- In vitro testing for cytotoxicity (e.g., IC₅₀ in HeLa cells).

- Structural analysis via X-ray crystallography to map ring strain effects .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.